molecular formula C21H12ClF3N4O B2438450 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one CAS No. 551930-81-5

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one

Cat. No. B2438450
CAS RN: 551930-81-5
M. Wt: 428.8
InChI Key: SQUZEUCHZGNVTJ-ZQHSETAFSA-N
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Description

The compound appears to contain a quinolinone core, which is a common structure in many bioactive molecules. It also has a trifluoromethyl group attached to a pyridine ring, which is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

Metal Complex Synthesis

Research involving 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one has shown its potential in the synthesis of metal complexes. For example, Pt(II) and Pd(II) complexes were synthesized using similar tridentate N-donor ligands derived from quinoline-imine-pyridine. These compounds showed preliminary reactivity, leading to the creation of novel complexes, as discussed by Bortoluzzi et al. (2011) in their study on platinum and palladium quinoline-imine-pyridine complexes (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).

Crystal Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed to understand their crystal structure. For instance, the crystal structures of isomeric compounds containing trifluoromethyl quinolines were examined, revealing the importance of cage-type and π-π dimeric motifs in their arrangement, as studied by de Souza et al. (2015) (de Souza, Gonçalves, Wardell, & Wardell, 2015).

Molecular Reporting

In another application, derivatives of pyrazolines functionalized with heterocyclic acceptors, including quinolin-2-yl, were studied for their use in molecular reporting. These compounds demonstrated the potential for multimodal signaling of different chemical analytes, as explored by Rurack and Bricks (2001) (Rurack & Bricks, 2001).

Functionalization in Organic Chemistry

The compound's structural class has also been studied for its reactivity and potential functionalization in organic chemistry. Schlosser and Marull (2003) investigated the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, highlighting the diverse reactivity of these compounds (Schlosser & Marull, 2003).

Antimycobacterial Activity

A variation of the compound was used in the synthesis of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, which were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, as researched by Kantevari et al. (2011) (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).

Anti-platelet Activity

Another study investigated the synthesis of rhodium(III) complexes using substituted pyridine-quinoline ligands, examining their structure and potential anti-platelet activity, which could be valuable in developing new anti-inflammatory drugs. This research was conducted by Margariti et al. (2020) (Margariti, Papakonstantinou, Stamatakis, Demopoulos, Schnakenburg, Andreopoulou, Giannopoulos, Kallitsis, & Philippopoulos, 2020).

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N4O/c22-17-8-12(21(23,24)25)10-27-19(17)16-11-26-18-7-6-14(9-15(18)20(16)30)29-28-13-4-2-1-3-5-13/h1-11H,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUZEUCHZGNVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NC=C(C3=O)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001040394
Record name 4(1H)-Quinolinone, 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

551930-81-5
Record name 4(1H)-Quinolinone, 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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